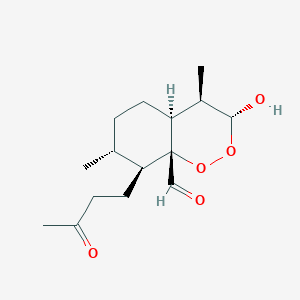
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde typically involves multiple steps, including the formation of the benzo[c][1,2]dioxine ring system and the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Benzo[c][1,2]dioxine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The hydroxy, methyl, and oxobutyl groups can be introduced through various organic reactions such as hydroxylation, methylation, and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxobutyl group can be reduced to a hydroxyl group.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxobutyl group would yield a hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent due to its unique structure and functional groups. It could be investigated for its biological activity and potential use in drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde would depend on its specific interactions with molecular targets. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde include other benzo[c][1,2]dioxine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which can confer unique chemical and biological properties
Properties
IUPAC Name |
(3R,4R,4aS,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-9-4-6-13-11(3)14(18)19-20-15(13,8-16)12(9)7-5-10(2)17/h8-9,11-14,18H,4-7H2,1-3H3/t9-,11-,12+,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOVOHHLWAEFU-MVVLZTAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OOC2(C1CCC(=O)C)C=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](OO[C@@]2([C@H]1CCC(=O)C)C=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


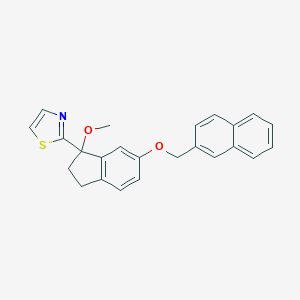
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
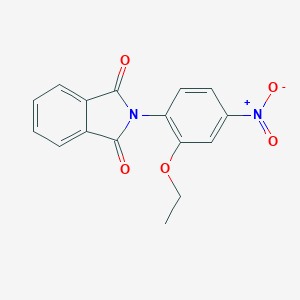
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
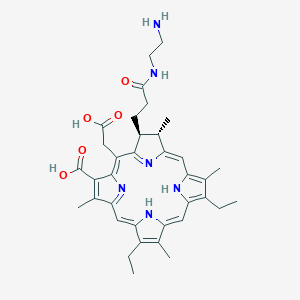
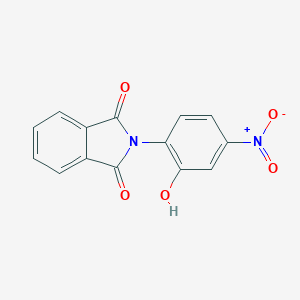
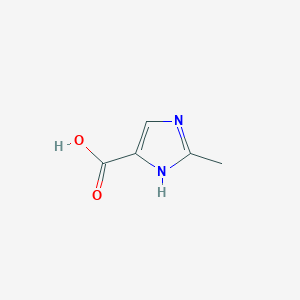
![2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride](/img/structure/B138947.png)


